molecular formula C20H17N3O B11459768 2-methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2-methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11459768
M. Wt: 315.4 g/mol
InChI Key: CKWLTOAFBKJBIH-UHFFFAOYSA-N
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Description

2-methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde, phenylhydrazine, and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anticancer properties, showing promising results in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it prevents their normal function, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1H-pyrazolo[3,4-b]pyridine

Uniqueness

2-methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it has shown superior cytotoxic activities against certain cancer cell lines and has been identified as a potent CDK2 inhibitor .

Biological Activity

2-Methyl-5-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C18H18N4O\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted the ability of derivatives in this class to inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in targeting specific kinases involved in cancer progression .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (Cervical)12.5Kinase inhibition
Compound BMCF-7 (Breast)15.0Apoptosis induction
This compoundA549 (Lung)TBDTBD

Antimicrobial Activity

The antimicrobial potential of pyrazolo[1,5-a]pyrimidines has been explored extensively. In vitro studies have demonstrated that certain derivatives exhibit moderate to strong activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity Profiles

CompoundBacterial Strain TestedZone of Inhibition (mm)Activity Classification
Compound CE. coli18Moderate
Compound DS. aureus22Strong
This compoundK. pneumoniaeTBDTBD

Mechanistic Insights

The biological activities of pyrazolo[1,5-a]pyrimidine derivatives are often attributed to their ability to modulate enzyme activity and interact with various biological targets. For example, some compounds have been identified as selective inhibitors of protein kinases that play critical roles in cell signaling pathways associated with cancer development .

Case Studies

Several case studies have illustrated the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study on Anticancer Efficacy : In a study involving a series of synthesized pyrazolo[1,5-a]pyrimidines, researchers found that modifications at the 3 and 7 positions significantly enhanced anticancer activity against breast and lung cancer models . The study reported IC50 values indicating potent inhibition of cell growth.
  • Antimicrobial Screening : Another investigation evaluated the antimicrobial properties of various pyrazolo[1,5-a]pyrimidine derivatives against clinical isolates of bacteria. The results showed that certain compounds exhibited significant antibacterial activity comparable to standard antibiotics .

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

2-methyl-5-(4-methylphenyl)-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C20H17N3O/c1-13-8-10-15(11-9-13)17-12-18(24)23-20(21-17)19(14(2)22-23)16-6-4-3-5-7-16/h3-12,22H,1-2H3

InChI Key

CKWLTOAFBKJBIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=C(N3)C)C4=CC=CC=C4

Origin of Product

United States

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